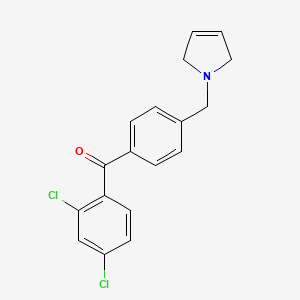

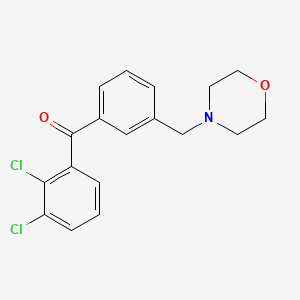

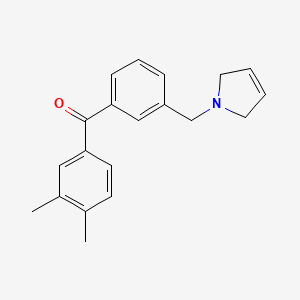

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone”, also known as DMPPM, is a synthetic organic compound. It belongs to the class of ketones and has a molecular weight of 341.45 g/mol1.

Synthesis Analysis

The synthesis of DMPPM is carried out through a multistep process involving the reaction of bis(2,4-dimethylphenyl)methanone with 2,5-dihydro-1H-pyrrole-1-carbaldehyde1.

Molecular Structure Analysis

The molecular structure of DMPPM can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,285, 3,195 (NH/NH 2), and 1,655 (amide C=O) cm −1. The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons in the molecule2.Chemical Reactions Analysis

The chemical reactions involving DMPPM are not explicitly mentioned in the available resources. However, its synthesis involves reactions such as condensation and recrystallization1.Physical And Chemical Properties Analysis

DMPPM is a crystalline solid with a white to yellowish color. It is insoluble in water but soluble in many organic solvents, such as dichloromethane, chloroform, and ethanol. It has a melting point of 193-198°C and a boiling point of 510.5°C at 760 mmHg1.Aplicaciones Científicas De Investigación

Antimicrobial Activity

A study synthesized novel derivatives related to the specified compound and evaluated their in vitro antimicrobial activities. These compounds showed good antibacterial and antifungal activity, attributed to the presence of a heterocyclic ring. The introduction of a methoxy group further increased this activity, suggesting the potential of these derivatives as new antimicrobial agents (Hublikar et al., 2019).

Synthetic Methodology Development

Research has focused on developing efficient synthetic procedures for related compounds. For example, a one-pot synthesis method was elaborated for pyrrole derivatives using acetophenone, showcasing an economical approach to synthesizing these compounds (Kaur & Kumar, 2018).

Structural Analysis and Crystallography

Studies have also delved into the crystal structure and molecular structure of related compounds. Isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, which obey the chlorine-methyl exchange rule, have been explored. Such research is vital for understanding the molecular and crystallographic properties of these compounds (Swamy et al., 2013).

Antioxidant and Insect Antifeedant Potency

Some derivatives have been synthesized to study their antimicrobial, antioxidant, and insect antifeedant activities. This indicates the broad scope of applications for these compounds in various fields, including agriculture and medicine (Thirunarayanan, 2015).

Potential Inhibitors in Biochemical Processes

Another study screened a broad group of compounds, including pyrazoles and pyrroles, to identify potential inhibitor lead compounds for fructose-1,6-bisphosphatase, a key enzyme in glucose metabolism. This highlights the potential use of these compounds in developing treatments for metabolic disorders (Rudnitskaya et al., 2009).

Safety And Hazards

The specific safety and hazards information for DMPPM is not available in the retrieved resources. However, as with all chemicals, it should be handled with appropriate safety measures.

Direcciones Futuras

The future directions for the research and application of DMPPM are not explicitly mentioned in the available resources. However, it has shown potential as a lead compound for the development of new drugs and is used in the study of protein-ligand interactions1. Further research could explore these areas in more detail.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original papers and resources.

Propiedades

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-8-9-19(12-16(15)2)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQZNEOLBQJIMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643488 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone | |

CAS RN |

898749-04-7 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)